molecular formula C16H17ClN2O3S B10809637 Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate

Cat. No.: B10809637
M. Wt: 352.8 g/mol
InChI Key: LFLRBVHIFPNZAF-UHFFFAOYSA-N
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Description

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17ClN2O3SC_{16}H_{17}ClN_{2}O_{3}S with a specific structure that includes a quinazoline core. The synthesis typically involves:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : The incorporation of the sulfanyl group can be performed via nucleophilic substitution reactions.
  • Esters Formation : The final step involves the esterification of the acid with methanol to yield the methyl ester derivative.

Table 1: Key Synthetic Steps

StepReaction TypeKey Reagents
1CyclizationQuinazoline precursors
2Nucleophilic SubstitutionSulfanyl reagents
3EsterificationMethanol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies have demonstrated that it induces apoptosis in cancer cells, likely through the modulation of specific signaling pathways.

The biological activity is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The quinazoline core is known for inhibiting certain kinases involved in cancer progression.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways related to growth and survival.

Table 2: Biological Activity Overview

Activity TypeTarget Organisms/CellsMechanism
AntimicrobialBacteriaCell wall synthesis inhibition
AnticancerCancer cellsApoptosis induction

Case Study 1: Antimicrobial Efficacy

A study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a preclinical trial, this compound was administered to mice with induced tumors. The treatment group exhibited a significant reduction in tumor size compared to the control group, suggesting strong anticancer activity.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H17ClN2O3S/c1-22-14(20)9-23-16-18-13-8-10(17)6-7-12(13)15(21)19(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3

InChI Key

LFLRBVHIFPNZAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3CCCC3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.